![molecular formula C17H13NO5S2 B2529814 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid CAS No. 900019-13-8](/img/structure/B2529814.png)
3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid” is a chemical compound with the molecular formula C17H13NO5S2. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Synthesis Analysis
The synthesis of thiophene derivatives, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, often involves heterocyclization of various substrates . Specific synthesis methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a phenoxy group and a benzenesulfonamido group.Chemical Reactions Analysis
Thiophene derivatives, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, have been widely studied as substrates in coupling reactions and olefinations . They can also undergo reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The molecular weight of “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid” is 375.41. Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the conjoining of chemically differentiated fragments using a palladium catalyst. One of the key components in SM coupling is the organoboron reagent, which plays a crucial role in transmetalation. Notably, 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can serve as an effective boron reagent in this context .
Antibacterial Activity
The compound has been investigated for its antibacterial properties. Specifically, the derivative 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione exhibited potent antibacterial activity against both Gram-positive and Gram-negative strains. Additionally, N-acyl-α-amino acid derivatives and 1,3-oxazol-5(4H)-one derivatives have shown inhibitory effects on Enterococcus faecium biofilms .
Synthesis of Phenoxy Acetic Acid Derivatives
Phenoxy acetic acid derivatives, including 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid, can be synthesized from phenol and chloroacetic acid. The sodium hydroxide solution deprotonates the phenol hydroxy group, leading to the formation of these derivatives .
Future Directions
Thiophene-based analogs, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
properties
IUPAC Name |
3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-14-9-5-4-8-13(14)18-25(21,22)12-6-2-1-3-7-12/h1-11,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZQXRKTJYPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

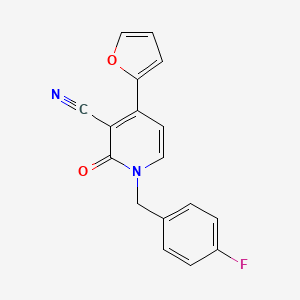
![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)

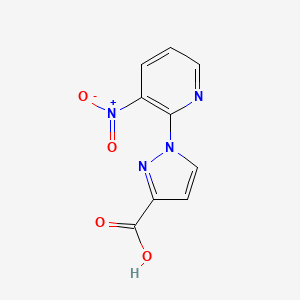
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)
![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)

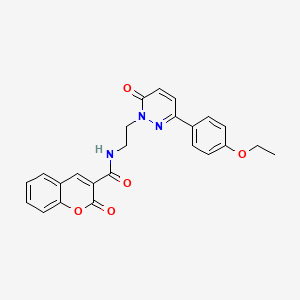
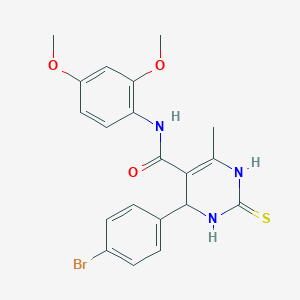
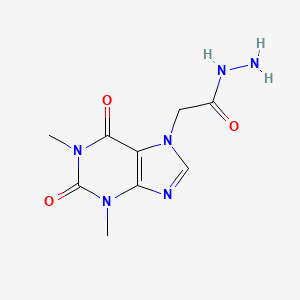
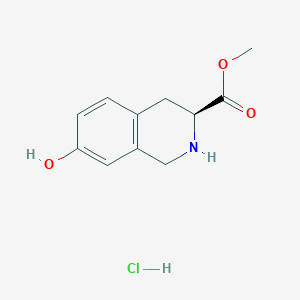
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)